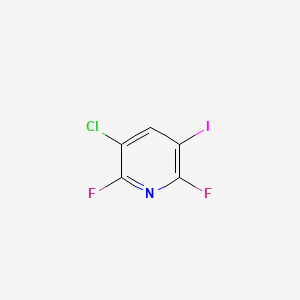

3-Chloro-2,6-difluoro-5-iodopyridine

説明

3-Chloro-2,6-difluoro-5-iodopyridine is a halogenated pyridine derivative characterized by a unique substitution pattern: chlorine at position 3, fluorine at positions 2 and 6, and iodine at position 3. This compound’s reactivity and applications are heavily influenced by the electronic and steric effects of its substituents.

特性

CAS番号 |

685517-74-2 |

|---|---|

分子式 |

C5HClF2IN |

分子量 |

275.42 g/mol |

IUPAC名 |

3-chloro-2,6-difluoro-5-iodopyridine |

InChI |

InChI=1S/C5HClF2IN/c6-2-1-3(9)5(8)10-4(2)7/h1H |

InChIキー |

LKJLDDHSOWQBER-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=NC(=C1I)F)F)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-difluoro-5-iodopyridine typically involves halogenation reactions. One common method includes the halogen dance reaction, where halides migrate to specific positions on the pyridine ring under the influence of organic lithium bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) . The reaction conditions often involve low temperatures and anhydrous solvents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of 3-Chloro-2,6-difluoro-5-iodopyridine may involve large-scale halogenation processes using advanced fluorination and iodination techniques. These methods ensure the efficient and cost-effective production of the compound with high purity and consistency .

化学反応の分析

Types of Reactions

3-Chloro-2,6-difluoro-5-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used to replace halogen atoms.

Electrophilic Substitution: Reagents like iodine monochloride (ICl) or bromine (Br2) can be used for further halogenation.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions include various halogenated pyridine derivatives, which can be further functionalized for specific applications .

科学的研究の応用

3-Chloro-2,6-difluoro-5-iodopyridine is a halogenated pyridine derivative with significant applications in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its scientific research applications, detailing its synthesis, biological activity, and potential as a chemical intermediate.

Chemical Structure and Synthesis

3-Chloro-2,6-difluoro-5-iodopyridine is characterized by the presence of chlorine, fluorine, and iodine substituents on the pyridine ring. The molecular formula is C_5H_2ClF_2I, and its synthesis typically involves halogenation reactions that introduce these substituents at specific positions on the pyridine ring.

Medicinal Chemistry

3-Chloro-2,6-difluoro-5-iodopyridine has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity against various targets.

Case Study: BCL6 Inhibition

Recent studies have explored the use of related pyridine derivatives in targeting B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma. Compounds with similar structures have shown promise in inhibiting BCL6 activity, suggesting that 3-Chloro-2,6-difluoro-5-iodopyridine could be a valuable scaffold for developing new anticancer agents .

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of herbicides. Its derivatives are utilized to create compounds that exhibit herbicidal properties, making it significant in agricultural chemistry.

Herbicide Development

Research indicates that derivatives of 3-Chloro-2,6-difluoro-5-iodopyridine can lead to the development of effective herbicides. For instance, compounds synthesized from this intermediate have been shown to inhibit specific weed species while being safe for crops .

3-Chloro-2,6-difluoro-5-iodopyridine exhibits various biological activities due to its halogenated structure:

Antimicrobial Properties

Studies suggest that halogenated pyridines possess antimicrobial activity. The presence of chlorine and fluorine enhances lipophilicity and bioavailability, making them promising candidates for developing new antimicrobial agents .

Toxicological Studies

While specific toxicological data on 3-Chloro-2,6-difluoro-5-iodopyridine is limited, related compounds have undergone extensive toxicity assessments. These studies are crucial for understanding safety profiles and potential environmental impacts when used as agrochemicals.

Table 1: Synthesis Methods of 3-Chloro-2,6-difluoro-5-iodopyridine

| Method | Description |

|---|---|

| Halogenation | Electrophilic substitution using halogens to introduce Cl, F, I. |

| Lithiation and Iodination | Lithiating a precursor followed by iodination to form the target compound. |

| Activity Type | Observations |

|---|---|

| Antimicrobial | Potential efficacy against various bacterial strains; further studies needed. |

| Herbicidal | Effective against specific weed species; derivatives show promise in agriculture. |

作用機序

The mechanism of action of 3-Chloro-2,6-difluoro-5-iodopyridine involves its interaction with specific molecular targets and pathways. The halogen atoms on the pyridine ring can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which influence the compound’s reactivity and biological activity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the desired therapeutic or industrial effects.

類似化合物との比較

Key Observations:

- Halogen Effects : The iodine in 3-Chloro-2,6-difluoro-5-iodopyridine provides superior leaving-group capability compared to chlorine or fluorine in analogs, enabling efficient participation in metal-catalyzed reactions .

- Functional Groups : Carboxylic acid (in 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid) and carbonyl chloride (in 2,6-Dichloro-5-fluoro-3-pyridinecarbonyl chloride) introduce distinct reactivity, such as hydrogen bonding or electrophilic acylation, absent in the iodine-bearing compound .

- Steric Demand : The bulkier iodine atom in the target compound may reduce steric accessibility at position 5 compared to smaller halogens, influencing regioselectivity in substitution reactions .

生物活性

3-Chloro-2,6-difluoro-5-iodopyridine (chemical formula: CHClFIN) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique halogen substitutions, which can significantly influence its reactivity and biological interactions.

The molecular structure of 3-Chloro-2,6-difluoro-5-iodopyridine includes:

- Chlorine (Cl) at position 3

- Fluorine (F) at positions 2 and 6

- Iodine (I) at position 5

These substitutions contribute to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of various pyridine derivatives, including those similar to 3-Chloro-2,6-difluoro-5-iodopyridine. For instance, pyridine derivatives have been shown to inhibit key proteins involved in cancer progression, such as B-cell lymphoma 6 (BCL6), which is implicated in diffuse large B-cell lymphoma (DLBCL). Compounds with similar structural motifs have demonstrated IC values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .

Structure-Activity Relationships (SAR)

The biological activity of pyridine derivatives often correlates with their structural characteristics. For example, modifications to the halogen substituents can enhance potency and selectivity against specific targets. In a comprehensive SAR study involving similar compounds, variations in substituents resulted in significant differences in biological efficacy and pharmacokinetic profiles .

Study on In Vivo Efficacy

In vivo studies assessing the efficacy of pyridine derivatives revealed that sustained dosing regimens are crucial for achieving therapeutic effects. For example, a related compound demonstrated effective tumor growth inhibition in xenograft models when administered at specific dosages over extended periods . This highlights the importance of pharmacokinetic considerations in evaluating the therapeutic potential of halogenated pyridines.

Toxicity and Safety Profiles

The safety and toxicity profiles of halogenated compounds are critical for their development as therapeutic agents. Preliminary assessments indicate that while many pyridine derivatives exhibit promising biological activities, their safety must be thoroughly evaluated through standardized toxicity testing protocols. The safety data for 3-Chloro-2,6-difluoro-5-iodopyridine specifically remains limited, necessitating further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。